molecular formula C23H32N4O B5529226 N,N-dimethyl-3-[2-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidin-4-yl)-1H-imidazol-1-yl]propan-1-amine

N,N-dimethyl-3-[2-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidin-4-yl)-1H-imidazol-1-yl]propan-1-amine

Cat. No. B5529226
M. Wt: 380.5 g/mol
InChI Key: FBEKQPWWFSHVMN-LEWJYISDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules such as N,N-dimethyl-3-[2-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidin-4-yl)-1H-imidazol-1-yl]propan-1-amine typically involves multi-step synthetic routes. These routes may include cyclocondensation, reductive amination, or protection-deprotection strategies among others. For instance, Vaid et al. (2013) developed an efficient eight-step synthesis for a related compound, starting from oxoacetic acid monohydrate, demonstrating the complexity and the meticulous planning required in the synthesis of such molecules (Vaid et al., 2013).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography or NMR studies to elucidate the configuration and conformation of the molecule. Studies such as those by Yıldırım et al. (2006) and Dhanalakshmi et al. (2018) on related compounds have shown how crystal structure determination can reveal detailed insights into the spatial arrangement of atoms within a molecule, including dihedral angles, conformational preferences, and intermolecular interactions (Yıldırım et al., 2006); (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of N,N-dimethyl-3-[2-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidin-4-yl)-1H-imidazol-1-yl]propan-1-amine is influenced by its functional groups. Reactivity studies, such as those conducted by Roman (2013), can showcase a variety of chemical transformations, including alkylation, ring closure reactions, and the generation of a structurally diverse library of compounds, highlighting the versatility and reactivity of these molecules (Roman, 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, can be crucial for understanding the behavior of the compound in various environments. These properties are often determined using analytical techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility tests in different solvents.

Chemical Properties Analysis

The chemical properties of such a compound involve its reactivity towards various reagents, stability under different conditions, and its acidity or basicity. The study by Kunetskiy et al. (2012) on organosuperbases illustrates the importance of understanding the basicity of compounds, which can be critical for their application in synthesis and catalysis (Kunetskiy et al., 2012).

properties

IUPAC Name

[4-[1-[3-(dimethylamino)propyl]imidazol-2-yl]piperidin-1-yl]-[(1R,2R)-2-phenylcyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O/c1-25(2)12-6-13-26-16-11-24-22(26)19-9-14-27(15-10-19)23(28)21-17-20(21)18-7-4-3-5-8-18/h3-5,7-8,11,16,19-21H,6,9-10,12-15,17H2,1-2H3/t20-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEKQPWWFSHVMN-LEWJYISDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C=CN=C1C2CCN(CC2)C(=O)C3CC3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN1C=CN=C1C2CCN(CC2)C(=O)[C@@H]3C[C@H]3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-3-[2-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidin-4-yl)-1H-imidazol-1-yl]propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.